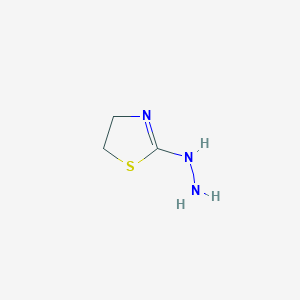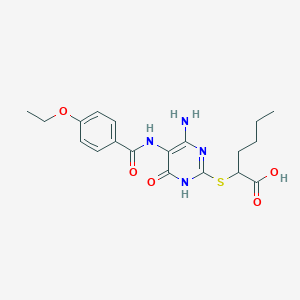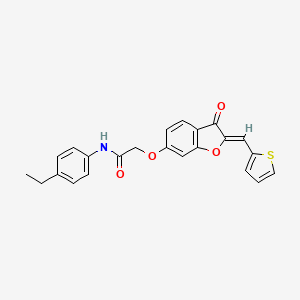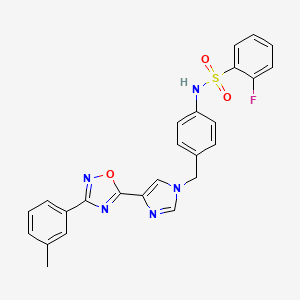![molecular formula C11H7N3 B2656917 [2,3'-Bipyridine]-5-carbonitrile CAS No. 35989-11-8](/img/structure/B2656917.png)
[2,3'-Bipyridine]-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
[2,3'-Bipyridine]-5-carbonitrile derivatives have shown potential in the field of antiviral research. A study by Attaby et al. (2006) explored the synthesis of bipyridine-3'-carbonitrile derivatives and evaluated their cytotoxicity and antiviral activity, notably against Herpes Simplex Virus type 1 and Hepatitis A Virus (Attaby et al., 2006).
Catalytic Activity
In catalysis, Re(bipy-tBu)(CO)3Cl complexes, incorporating bipyridine derivatives, have demonstrated improved catalytic activity for the reduction of carbon dioxide to carbon monoxide. Smieja and Kubiak (2010) conducted a study on the electrochemical and mechanistic aspects of these complexes (Smieja & Kubiak, 2010).
X-ray and Spectroscopic Analysis
A paper by Jukić et al. (2010) detailed the X-ray and spectroscopic analysis of chloro- and methoxymethyl-substituted bipyridine carbonitriles. This research contributes to understanding the structural and optical properties of such compounds (Jukić et al., 2010).
Antibacterial and Antifungal Applications
Karabasanagouda et al. (2009) synthesized bipyridine-5-carbonitriles with 4-hydroxyphenylthio moieties and evaluated their antibacterial and antifungal activities. Some compounds in this series exhibited promising activity (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Photochemical and Photophysical Properties
Lehn and Ziessel (1982) investigated the photochemical generation of carbon monoxide and hydrogen by reduction of carbon dioxide and water under visible light irradiation using Ru(2,2'-bipyridine)3 (2+) complexes. This study is significant for solar energy conversion and the use of CO2 as a pollutant (Lehn & Ziessel, 1982).
Potential in Alzheimer's Disease Research
Attaby et al. (2009) synthesized 2,3'-bipyridine derivatives and assessed their potential in Alzheimer's disease research, highlighting the versatility of these compounds in neurological applications (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009).
Zukünftige Richtungen
There is ongoing research into the synthesis and applications of bipyridine derivatives . These compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the study of “[2,3’-Bipyridine]-5-carbonitrile” and related compounds is likely to continue to be an area of interest in the future.
Eigenschaften
IUPAC Name |
6-pyridin-3-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWSCQGLFYBYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the main synthetic approaches to [2,3'-Bipyridine]-5-carbonitrile derivatives?
A: A common synthetic strategy involves reacting 3-acetylpyridine or its derivatives with 2-cyanoethanethioamide. This reaction yields 6-thioxo-1,6-dihydro-2,3′-bipyridine-5-carbonitrile, a versatile intermediate. [, ] Further modifications of this scaffold, such as alkylation or cyclization reactions with various reagents, lead to a diverse library of this compound derivatives. [, ]
Q2: Which biological activities have been investigated for [2,3'-Bipyridine]-5-carbonitriles?
A: Studies have explored the potential of these compounds as anti-inflammatory, antimicrobial, anti-Alzheimer's, and anti-cancer agents. [, , , ] Some derivatives have shown promising results in inhibiting COX-2 enzymes, which are involved in inflammation. [, , ] Others have demonstrated broad-spectrum antimicrobial activity. []
Q3: How does the structure of this compound derivatives influence their biological activity?
A: Structure-activity relationship (SAR) studies suggest that substituents at position 6 of the this compound core significantly influence biological activity. [] For instance, incorporating specific thio- or oxo-moieties at this position enhances anti-inflammatory and antimicrobial activities. [] Further modifications, like introducing aryl or heterocyclic groups, can modulate potency and selectivity for specific targets. [, ]
Q4: Have any computational studies been conducted on this compound derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the corrosion inhibition properties of some this compound derivatives. [] These studies correlated calculated quantum chemical parameters, such as HOMO/LUMO energies and dipole moments, with experimental inhibition efficiencies. [] Additionally, molecular docking simulations have been used to investigate the binding interactions of certain derivatives with human serum albumin (HSA). []
Q5: Are there any known challenges or limitations associated with this compound derivatives as potential drug candidates?
A: While several derivatives exhibit promising biological activities, further research is needed to address potential challenges like solubility, bioavailability, and toxicity. [] Optimization of the drug delivery systems and exploration of targeted therapies could potentially enhance their therapeutic efficacy. [] Continuous investigation into potential long-term effects and resistance development is crucial for a comprehensive assessment of their suitability as drug candidates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2656835.png)
![3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2656839.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/no-structure.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2656842.png)
![[2-Oxo-2-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2656843.png)






![[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2656853.png)
![[(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2656854.png)

